![molecular formula C19H21N3O B2637540 6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine CAS No. 338415-57-9](/img/structure/B2637540.png)
6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
The compound “6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine” is a complex organic molecule that contains several functional groups and rings. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains an imidazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The morpholinomethyl group is a morpholine ring attached to a methyl group. The phenyl group is a six-membered carbon ring, similar to benzene .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and could involve any of the functional groups present in the molecule. The exact reactions would depend on the conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .Scientific Research Applications
Mitochondrial Function and Age-Related Deterioration : A study by Sugiyama et al. (1993) investigated the effects of a similar compound, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, on mitochondrial electron transport activities in rat tissues. They found that this compound significantly decreased the activity of complex I in the mitochondrial electron transport chain of the heart, diaphragm, and psoas major, suggesting a potential role in age-related decline in mitochondrial function (Sugiyama et al., 1993).
Synthesis and Chemical Properties : The work by Ho and Suen (2013) presents the synthesis of novel heterocyclic compounds, including derivatives of benzimidazolo[1,2-a]pyrimidine and pyridine, which are structurally related to the 6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine. This research contributes to understanding the chemical behavior and potential applications of these compounds in various fields (Ho & Suen, 2013).
Anti-inflammatory and Analgesic Activity : A study by Di Chiacchio et al. (1998) focused on the synthesis of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides, including 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid. They evaluated these compounds for their anti-inflammatory and analgesic activity, finding the most active compound in the series (Di Chiacchio et al., 1998).
Synthesis of Pyridine and Fused Pyridine Derivatives : Al-Issa (2012) conducted research on the synthesis of a new series of pyridine and fused pyridine derivatives. This study contributes to the chemical understanding and potential applications of pyridine carbonitriles, which are structurally related to 6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine (Al-Issa, 2012).
Biological Screening of Novel Heterocyclic Compounds : In 2019, Shah, Patel, and Vyas synthesized novel heterocyclic compounds, including derivatives of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine, and evaluated their antimicrobial activities. This research highlights the potential of these compounds in biomedical applications (Shah, Patel, & Vyas, 2019).
Discovery of Novel GPR39 Agonists : Sato et al. (2016) identified novel GPR39 agonists, including compounds structurally related to 6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine, which were modulated by zinc. This discovery has implications for understanding G protein-coupled receptors and their role in physiological processes (Sato et al., 2016).
Breast Cancer Chemotherapy : Almeida et al. (2018) designed and synthesized novel selenylated imidazo[1,2-a]pyridines, structurally related to 6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine, showing promising activity against breast cancer cells. This research offers insights into new therapeutic agents for cancer treatment (Almeida et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15-7-8-18-20-19(16-5-3-2-4-6-16)17(22(18)13-15)14-21-9-11-23-12-10-21/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHSVSGSWGJFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCOCC3)C4=CC=CC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818785 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine |
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